molecular formula C19H19N3O5 B2727868 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide CAS No. 896272-35-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2727868
CAS No.: 896272-35-8
M. Wt: 369.377
InChI Key: GQAHDPHAPNBALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, the influence of various conditions on the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide and its derivatives have been investigated for their anticancer properties. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells. This is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Hour et al., 2007).

Corrosion Inhibition

Research has also explored the application of derivatives of this compound in corrosion inhibition. Specifically, derivatives with methoxy (OCH3) substituents have shown to enhance the inhibition efficiency in mild steel acidic corrosion, offering a promising approach for protecting metals against corrosion in industrial settings (Mishra et al., 2018).

Antimicrobial Activity

The compound and its derivatives have also been tested for their antimicrobial properties. Studies indicate that they exhibit inhibitory effects against a range of bacterial and fungal pathogens, which could lead to new treatments for microbial diseases. This includes activity against Gram-positive and Gram-negative bacteria, as well as against several fungal strains, making them valuable candidates for developing new antimicrobial agents (Desai et al., 2013).

Synthesis of Biologically Active Compounds

Furthermore, derivatives of this compound serve as key intermediates in the synthesis of various biologically active molecules. Their structural versatility allows for the creation of compounds with potential psycho- and neurotropic effects, anti-amnesic activity, and anti-anxiety properties. This underscores their importance in the development of novel therapeutic agents targeting a range of disorders (Podolsky et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets are often used to determine the safety and hazards associated with a compound. They include information on the compound’s toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-12-6-7-13(8-17(12)22(25)26)19(24)20-14-9-18(23)21(11-14)15-4-3-5-16(10-15)27-2/h3-8,10,14H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAHDPHAPNBALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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